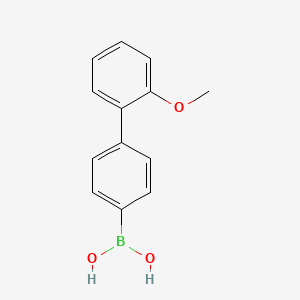

4-(2-Methoxyphenyl)phenylboronic acid

Description

Significance of Boron-Containing Compounds in Synthetic Methodologies

Boron-containing compounds, and arylboronic acids in particular, have garnered immense significance in synthetic methodologies due to their unique combination of stability, reactivity, and functional group tolerance. Unlike many other organometallic reagents, arylboronic acids are generally stable to air and moisture, making them easy to handle and store. Their reactivity can be finely tuned, allowing for a wide range of chemical transformations under relatively mild conditions. This versatility has made them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Historical Context of Arylboronic Acid Utilization

The utility of arylboronic acids in mainstream organic synthesis is largely linked to the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, first reported in 1979. This groundbreaking reaction, which earned its developers the Nobel Prize in Chemistry in 2010, involves the coupling of an organoboron compound with an organohalide. The discovery and refinement of this and other related coupling reactions have transformed the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials.

Scope and Focus of Research on 4-(2-Methoxyphenyl)phenylboronic Acid

This article focuses specifically on the chemical compound 4-(2-Methoxyphenyl)phenylboronic acid . As a member of the arylboronic acid family, this compound serves as a valuable building block in organic synthesis. Its structure, featuring a biphenyl (B1667301) core with a methoxy (B1213986) substituent, imparts specific properties and reactivity, making it a key intermediate in the synthesis of a variety of target molecules. This article will delve into the chemical and physical properties of 4-(2-Methoxyphenyl)phenylboronic acid, its synthesis, and its applications in cross-coupling reactions and medicinal chemistry.

Properties

IUPAC Name |

[4-(2-methoxyphenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMUOUYHVBGWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=CC=C2OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of 4 2 Methoxyphenyl Phenylboronic Acid

While specific experimental data for 4-(2-Methoxyphenyl)phenylboronic acid is not extensively documented in publicly available literature, its properties can be inferred from closely related and well-characterized analogs such as 4-methoxyphenylboronic acid and 2-methoxyphenylboronic acid.

| Property | Inferred Value/Characteristic for 4-(2-Methoxyphenyl)phenylboronic acid | Data from Analogues |

| Molecular Formula | C₁₃H₁₃BO₃ | - |

| Molecular Weight | 228.05 g/mol | - |

| Appearance | Likely a white to off-white crystalline solid | 4-methoxyphenylboronic acid is a white to light beige crystalline powder. chemicalbook.com |

| Melting Point | Expected to be a relatively high-melting solid | 4-methoxyphenylboronic acid has a melting point of 204-206 °C. 2-methoxyphenylboronic acid has a melting point of 105-110 °C. |

| Solubility | Likely soluble in polar organic solvents like methanol and dimethyl sulfoxide, and poorly soluble in nonpolar solvents. | 4-methoxyphenylboronic acid is soluble in dimethyl sulfoxide and methanol. hsppharma.com |

| CAS Number | Not definitively available in public databases. | 4-methoxyphenylboronic acid: 5720-07-0. 2-methoxyphenylboronic acid: 5720-06-9. |

Reactivity and Mechanistic Investigations of 4 2 Methoxyphenyl Phenylboronic Acid

Fundamental Reaction Mechanisms of Arylboronic Acids

Arylboronic acids, including 4-(2-methoxyphenyl)phenylboronic acid, are a cornerstone of modern synthetic chemistry, primarily due to their role in carbon-carbon bond formation. Their reactivity is governed by the unique electronic properties of the boron atom.

Boronic acids are characterized as weak Lewis acids. musechem.comaablocks.com This acidity stems from the electron-deficient nature of the boron atom, which is sp² hybridized and possesses a vacant p-orbital. musechem.comaablocks.com In the presence of a Lewis base, such as a hydroxide ion (OH⁻), the boronic acid can accept a pair of electrons, leading to the formation of a tetracoordinate boronate anion. musechem.comaablocks.com This process involves a change in the hybridization of the boron atom from sp² to sp³ and a geometric shift from trigonal planar to tetrahedral. aablocks.com

The equilibrium between the neutral boronic acid and the anionic boronate form is highly dependent on the pH of the reaction medium. aablocks.com The formation of the boronate species is crucial as it enhances the nucleophilicity of the organic group attached to the boron, making it more readily transferable in subsequent reaction steps. organic-chemistry.org The Lewis acidity of an arylboronic acid can be tuned by the electronic nature of the substituents on the aromatic ring. musechem.com Electron-withdrawing groups generally increase Lewis acidity, favoring the formation of the boronate anion.

Boronic acids can interact with anions in two primary ways: as a Brønsted acid through hydrogen bonding with the hydroxyl groups, or as a Lewis acid by forming tetrahedral adducts. acs.org While anions like chloride and bromide interact via hydrogen bonding, fluoride and dihydrogen phosphate tend to form direct adducts with the boron center. acs.org

Transmetalation is the rate-determining step in many cross-coupling reactions, such as the Suzuki-Miyaura coupling. chembites.org This process involves the transfer of the organic moiety (in this case, the 4-(2-methoxyphenyl)phenyl group) from the boron atom to the transition metal catalyst, typically palladium or nickel. rsc.orglibretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key stages: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com After the oxidative addition of an organic halide to the metal center (e.g., Pd(0)), the resulting complex reacts with the organoboron compound.

For transmetalation to occur efficiently, activation of the boronic acid is necessary, which is typically achieved with a base. organic-chemistry.org Two primary mechanistic pathways for transmetalation have been proposed and studied:

The Boronate Pathway: The base (e.g., OH⁻) reacts with the arylboronic acid to form the more nucleophilic boronate anion [ArB(OH)₃]⁻. This activated species then reacts with the palladium(II) complex (L₂Pd(Ar')X), displacing the halide ligand to form a key intermediate before the aryl group is transferred to the palladium center. chembites.orgresearchgate.net

The Oxo-Palladium Pathway: The base reacts with the palladium(II) complex to form a palladium-hydroxo species (L₂Pd(Ar')OH). This complex then reacts with the neutral boronic acid. chembites.orgresearchgate.net

Studies have shown that the reaction of a Pd-OH complex with a boronic acid is significantly faster than the reaction of a Pd-Cl complex with a boronate anion, suggesting that the oxo-palladium pathway is a kinetically and thermodynamically favorable route for transmetalation. chembites.org The process culminates in the formation of a diorganopalladium(II) intermediate, which then undergoes reductive elimination to yield the final cross-coupled product and regenerate the active catalyst. libretexts.org

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

4-(2-Methoxyphenyl)phenylboronic acid is a valuable reagent in transition metal-catalyzed reactions for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The Suzuki-Miyaura reaction is the most prominent application for 4-(2-methoxyphenyl)phenylboronic acid, enabling the formation of C(sp²)-C(sp²) bonds. rsc.org The reaction couples the boronic acid with various organic halides or triflates. organic-chemistry.orglibretexts.org

Palladium complexes are the most extensively used catalysts for Suzuki-Miyaura reactions. mdpi.com Both Pd(0) species, such as Pd(PPh₃)₄, and Pd(II) precatalysts, like Pd(OAc)₂, are effective. acs.org Pd(II) precatalysts are reduced in situ to the active Pd(0) species that enters the catalytic cycle.

The ortho-methoxy group in a related compound, 2-methoxyphenylboronic acid, has been shown to influence reactivity and selectivity in certain Suzuki-Miyaura couplings. In the reaction with 3,4,5-tribromo-2,6-dimethylpyridine, the methoxy (B1213986) group can participate in chelation with the palladium center in the transition state. beilstein-journals.orgnih.gov This interaction can direct the regioselectivity of the coupling and influence the distribution of atropisomeric products. beilstein-journals.orgnih.gov For instance, the reaction of 3,4,5-tribromo-2,6-dimethylpyridine with 2-methoxyphenylboronic acid showed a distinct product distribution, suggesting a chelation effect that is not present with other substituents like ortho-chloro groups. beilstein-journals.org

The table below summarizes the results of a study on the reaction of 3,4,5-tribromo-2,6-dimethylpyridine with 2-methoxyphenylboronic acid, highlighting the influence of reaction conditions on product distribution. This serves as an illustrative example of the reactivity of ortho-methoxyphenyl substituted boronic acids.

| Entry | Equivalents of Boronic Acid | Reaction Time (h) | Temperature (°C) | Products and Yields (%) |

|---|---|---|---|---|

| 1 | 1.0 | 18 | 100 | Mono-substituted (6): 35%, Di-substituted (7+8): 15%, Tri-substituted (1+2+3): 5% |

| 2 | 2.0 | 18 | 100 | Mono-substituted (6): 10%, Di-substituted (7+8): 45%, Tri-substituted (1+2+3): 25% |

| 3 | 3.0 | 18 | 100 | Di-substituted (7+8): 20%, Tri-substituted (1+2+3): 70% |

| 4 | 4.0 | 18 | 100 | Tri-substituted (1+2+3): 95% |

Nickel-based catalysts have emerged as a more economical and earth-abundant alternative to palladium for Suzuki-Miyaura cross-coupling reactions. acs.orgresearchgate.net Nickel catalysts, such as NiCl₂(PCy₃)₂, are effective for coupling arylboronic acids with a variety of substrates, including aryl halides and phenol derivatives. nih.gov

The mechanism of nickel-catalyzed Suzuki-Miyaura coupling is generally believed to be analogous to the palladium-catalyzed cycle, involving Ni(0)/Ni(II) intermediates. However, nickel catalysis can also involve radical pathways, particularly with alkyl substrates. nih.gov For aryl-aryl couplings, the cycle typically proceeds through oxidative addition, transmetalation, and reductive elimination.

Nickel systems have proven effective in environmentally friendly solvents like water or 2-Me-THF, enhancing the green credentials of the Suzuki-Miyaura reaction. acs.orgnih.gov The choice of ligand is critical in nickel catalysis to stabilize the active species and promote the catalytic cycle. Cationic 2,2'-bipyridyl ligands, for example, have been successfully used with NiSO₄·6H₂O in water. acs.org The reaction scope is broad, tolerating various functional groups on both the arylboronic acid and the coupling partner. researchgate.net While specific studies focusing solely on 4-(2-methoxyphenyl)phenylboronic acid in nickel-catalyzed systems are less common, the general reactivity of arylboronic acids suggests its suitability for these transformations. researchgate.net

Suzuki-Miyaura Cross-Coupling Reactions

Substrate Scope and Functional Group Tolerance in Arylation Reactions

The utility of 4-(2-Methoxyphenyl)phenylboronic acid in palladium-catalyzed arylation reactions, particularly the Suzuki-Miyaura coupling, is underscored by its reactivity with a diverse range of substrates. Research has demonstrated its successful coupling with various aryl and heteroaryl halides, showcasing broad functional group tolerance.

A key area of investigation has been the reaction with sterically demanding and electronically varied partners. For instance, the coupling of ortho-substituted phenylboronic acids with highly substituted pyridine (B92270) systems, such as 3,4,5-tribromo-2,6-dimethylpyridine, has been studied. In these reactions, 2-methoxyphenylboronic acid (a closely related analogue) successfully displaces the bromine atoms, indicating that the methoxy group does not impede the catalytic cycle. beilstein-journals.orgnih.govbeilstein-journals.org The reaction proceeds to form mono-, di-, and even tri-substituted pyridine derivatives, highlighting the robustness of the boronic acid in complex syntheses. beilstein-journals.orgnih.gov

The functional group tolerance is a critical aspect of its synthetic applicability. The Suzuki-Miyaura reaction is known for its compatibility with a wide array of functional groups, and reactions involving 4-(2-Methoxyphenyl)phenylboronic acid are no exception. It can be coupled with substrates containing esters, ketones, and other functionalities that might be sensitive to harsher reaction conditions. For example, the coupling of arylboronic acids with 4-chloroacetophenone has been achieved with high turnover numbers, demonstrating tolerance for the ketone group. uwindsor.ca Similarly, reactions with substrates like methyl 4-iodobenzoate proceed in high yield, showing compatibility with ester moieties. researchgate.net This tolerance allows for the synthesis of complex biaryl structures without the need for extensive protecting group strategies.

The following table summarizes the scope of coupling partners for arylboronic acids like 4-(2-Methoxyphenyl)phenylboronic acid in Suzuki-Miyaura reactions.

| Coupling Partner | Catalyst System (Typical) | Product Type | Functional Group Tolerance | Yield |

| 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ / Base | Substituted Pyridine | Halides, Alkyl groups | Variable |

| 4-Iodotoluene | Pd-based catalyst / Base | Biaryl | Alkyl groups | High (e.g., 98.6%) researchgate.net |

| 4-Chloroacetophenone | Pd(OAc)₂ / Ligand / Base | Biaryl Ketone | Ketone, Halide | High |

| Methyl 4-iodobenzoate | Pd-based catalyst / Base | Biaryl Ester | Ester, Halide | High (e.g., 94.6%) researchgate.net |

| 2-Bromo-β-picoline | Pd(PPh₃)₄ / K₃PO₄ | Arylpyridine | N-heterocycle | Good (up to 71%) nih.gov |

This table is illustrative of typical substrate classes and does not represent an exhaustive list.

Ligand Effects and Rational Catalyst Design

The success of Suzuki-Miyaura couplings involving 4-(2-Methoxyphenyl)phenylboronic acid is profoundly influenced by the choice of phosphine (B1218219) ligand coordinated to the palladium center. The ligand's electronic and steric properties directly impact the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Ligand Effects:

Electron-rich and Bulky Ligands: Ligands that are both electron-rich and sterically hindered have proven to be exceptionally effective. nih.govlibretexts.org Electron-donating ligands accelerate the rate-determining oxidative addition step, particularly with less reactive aryl chlorides. uwindsor.caresearchgate.net Steric bulk promotes the reductive elimination step, which forms the final C-C bond and regenerates the active Pd(0) catalyst. nih.gov A prime example is SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which confers high activity, allowing for reactions at low catalyst loadings and even at room temperature for aryl chlorides. nih.gov The choice of ligand can also dictate the stereochemical outcome in reactions with specific substrates, preventing unwanted isomerization. organic-chemistry.org

Rational Catalyst Design: The design of catalysts for coupling sterically hindered partners, such as those involving ortho-substituted boronic acids like 4-(2-Methoxyphenyl)phenylboronic acid, often focuses on creating a coordinatively unsaturated and reactive palladium center. Buchwald-type biaryl phosphine ligands are designed with bulky substituents that create a large "bite angle," facilitating the crucial reductive elimination step for sterically demanding products. nih.gov Computational studies have shown that electronic effects primarily govern the oxidative addition phase, while both steric and electronic factors control transmetalation and reductive elimination. researchgate.net For instance, electron-withdrawing ligands can lower the energy barrier for transmetalation. researchgate.net This understanding allows for the rational selection of ligands to optimize reaction efficiency for specific substrate combinations.

The table below highlights different phosphine ligands and their impact on Suzuki-Miyaura cross-coupling reactions.

| Ligand | Key Features | Impact on Catalysis | Typical Substrates |

| Triphenylphosphine (PPh₃) | Basic, widely used monodentate ligand | Standard for many couplings, but less effective for challenging substrates. libretexts.org | Activated aryl bromides and iodides |

| SPhos | Electron-rich, bulky biaryl phosphine | Confers exceptional activity, allows for low catalyst loading and room temperature reactions. nih.gov | Aryl chlorides, sterically hindered substrates |

| Pd(P(o-Tol)₃)₂ | Bulky phosphine catalyst | Optimal for maintaining stereochemistry (e.g., preventing Z-to-E isomerization). organic-chemistry.org | Z-alkenyl halides |

| 2-(2',4',6'-Triisopropylbiphenyl)diphenylphosphine | Very bulky biaryl phosphine | High activity, useful for comparing the importance of ligand bulk vs. electronic effects. nih.gov | Hindered biaryl synthesis |

Solvent Systems and Green Chemistry Considerations

The choice of solvent is critical for both the efficiency of the reaction and its environmental impact. Traditionally, Suzuki-Miyaura reactions have been conducted in organic solvents like toluene, DMF, or dioxane. beilstein-journals.org However, significant progress has been made in developing more sustainable solvent systems for reactions involving arylboronic acids.

Green Solvents:

Water: Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. researchgate.net Aqueous Suzuki-Miyaura couplings have been successfully developed, often using water-soluble ligands like sodium diphenylphosphinobenzene-3-sulfonate (TPPTS) or proceeding under ligand-free conditions with catalysts like Pd/C. researchgate.netnih.gov These systems can be highly efficient, sometimes leading to quantitative conversion of the boronic acid. nih.gov

Alcohols: Solvents like ethanol and tert-amyl alcohol are considered greener alternatives to traditional organic solvents. nih.gov Nickel-catalyzed Suzuki-Miyaura couplings have been effectively performed in tert-amyl alcohol, which is a desirable solvent from an industrial perspective. nih.govnih.gov

2-Methyltetrahydrofuran (2-MeTHF): Derived from biomass, 2-MeTHF is a promising eco-friendly solvent. It has been used in palladacycle-catalyzed Suzuki reactions, offering the advantage of being water-immiscible, which simplifies product isolation through simple phase separation. rsc.org

These green chemistry approaches not only reduce the environmental footprint of the synthesis but can also simplify the workup procedure. For instance, in aqueous reactions, the biaryl product often precipitates and can be isolated by simple filtration. researchgate.net

The following table compares different solvent systems used in Suzuki-Miyaura reactions.

| Solvent System | Catalyst/Ligand System | Green Chemistry Aspect | Advantages | Disadvantages |

| Water | Na₂PdCl₄ / TPPTS | Environmentally benign, safe. nih.gov | Low cost, non-toxic, simplified product isolation. researchgate.net | May require water-soluble ligands or specialized catalysts. |

| Ethanol/Water | Pd(OAc)₂ | Renewable solvent, reduced toxicity. | Good for many substrates, often used with inorganic bases. | Can be less effective for very nonpolar substrates. |

| tert-Amyl Alcohol | NiCl₂(PCy₃)₂ | "Green" alcohol alternative. nih.gov | Effective for nickel catalysis, suitable for industrial applications. nih.gov | Higher boiling point requires more energy. |

| 2-MeTHF | Oxime-palladacycle | Bio-solvent, sustainable source. rsc.org | Easy product isolation via phase separation. rsc.org | Not as widely used as other solvents. |

| Toluene/DMF | Pd(PPh₃)₄ | Traditional (less green) | High solubility for a wide range of substrates. | Environmental and health concerns. |

Other Cross-Coupling Methodologies Involving Arylboronic Acids

Copper-Mediated Coupling Reactions (e.g., C-N, C-O, C-S bond formation)

Beyond palladium-catalyzed C-C bond formation, 4-(2-Methoxyphenyl)phenylboronic acid is a valuable reagent in copper-mediated Chan-Lam coupling reactions for the synthesis of carbon-heteroatom bonds. These reactions are powerful tools for creating aryl amines, ethers, and thioethers under relatively mild conditions.

C-N Bond Formation: Copper catalysts facilitate the coupling of arylboronic acids with various nitrogen nucleophiles, including amines, amides, and azoles. alfa-chemistry.com A notable method involves the copper(I)-mediated cross-coupling of boronic acids with O-acetyl hydroxamic acids to form N-substituted amides. nih.gov This process occurs under non-basic and neutral conditions, offering an advantage for substrates sensitive to bases typically used in other coupling reactions. nih.gov

C-O Bond Formation: The Chan-Lam reaction is also widely used to form C-O bonds by coupling arylboronic acids with phenols and alcohols.

C-S and C-Se Bond Formation: Methods have been developed for the copper-catalyzed synthesis of unsymmetrical diaryl sulfides and selenides. nih.govresearchgate.net One approach involves the reaction of an aryl halide, an arylboronic acid, and elemental selenium or sulfur powder in the presence of a copper(I) iodide catalyst. nih.govresearchgate.net Solvent-free conditions using microwave irradiation have also been reported for the synthesis of unsymmetrical diorganyl chalcogenides (S, Se, Te) from boronic acids and diorganyl dichalcogenides. mdpi.com

Rhodium-Catalyzed Reactions, including Asymmetric Conjugate Addition

Rhodium catalysts offer unique reactivity with arylboronic acids, most notably in asymmetric 1,4-conjugate addition reactions to α,β-unsaturated compounds. This methodology is a powerful way to create stereogenic centers with high enantioselectivity.

The reaction typically involves the addition of the aryl group from the boronic acid to the β-position of an electron-deficient olefin, such as an enone or nitroalkene. thieme-connect.comrsc.org The key to achieving high enantioselectivity is the use of a chiral ligand, with BINAP and chiral dienes being among the most successful. thieme-connect.comwiley-vch.de The catalytic cycle is proposed to involve an aryl-rhodium intermediate that adds to the double bond. thieme-connect.com

Reaction conditions are crucial; these reactions are often carried out in aqueous solvent systems at elevated temperatures. thieme-connect.com The presence of water can be essential for the reaction to proceed efficiently. thieme-connect.comrsc.org For example, the rhodium-catalyzed asymmetric addition of phenylboronic acid to 2-cyclohexenone in a dioxane/water mixture can produce the product with 97% enantiomeric excess (ee). thieme-connect.com The scope of this reaction is broad, successfully converting α,β-unsaturated ketones, esters, and nitroalkenes into optically active products. thieme-connect.comrsc.org

Metal-Free C-C Bond Formation Homologations

The pursuit of carbon-carbon bond formation methodologies that circumvent the use of transition metals is a significant area of chemical research, driven by the goals of sustainability and cost-effectiveness. In this context, the homologation of boronic acids presents a valuable strategy for the synthesis of complex organic molecules.

Recent studies have demonstrated the feasibility of transition-metal-free C-C bond formation between arylboronic acids and tosylhydrazones, which serve as in situ precursors for diazo compounds. This reaction proceeds efficiently under optimized conditions, typically involving a solvent such as dioxane and a base like potassium carbonate at elevated temperatures. A key advantage of this methodology is its broad functional group tolerance, allowing for the coupling of various substituted arylboronic acids with hydrazones derived from a range of aldehydes and ketones, including those with aryl, heteroaryl, or alkyl substituents nih.gov.

While specific studies focusing exclusively on 4-(2-Methoxyphenyl)phenylboronic acid in this exact transformation are not extensively detailed in the reviewed literature, the general applicability of the method to a wide array of arylboronic acids suggests its potential utility for this specific compound. The electronic and steric properties of the 2-methoxy substituent would likely influence the reaction kinetics and yield, a common consideration in such transformations.

A related palladium-catalyzed homologation of arylboronic acids using halomethylboronic acid pinacol (B44631) esters has also been reported. This method provides a direct route to benzylic boronic acid esters without the need for stoichiometric organometallic reagents st-andrews.ac.uk. The reaction demonstrates good functional group tolerance and can accommodate various electronic and steric substitutions on the arylboronic acid st-andrews.ac.uk.

The following table outlines the general conditions for the metal-free homologation of arylboronic acids, which would be the starting point for optimizing the reaction for 4-(2-Methoxyphenyl)phenylboronic acid.

| Parameter | Condition | Reference |

|---|---|---|

| Boronic Acid | Arylboronic Acid | nih.gov |

| Coupling Partner | Tosylhydrazone (in situ diazo source) | nih.gov |

| Solvent | Dioxane | nih.gov |

| Base | K₂CO₃ | nih.gov |

| Temperature | 110 °C | nih.gov |

Non-Coupling Reactions of 4-(2-Methoxyphenyl)phenylboronic Acid

Esterification and Boroxine Formation

Boronic acids, including 4-(2-Methoxyphenyl)phenylboronic acid, undergo reversible dehydration to form cyclic trimers known as boroxines. This process is an equilibrium reaction that is influenced by several factors, including the electronic nature of the substituents on the phenyl ring, temperature, and the presence of water researchgate.netclockss.org.

The formation of boroxine from three molecules of a boronic acid involves the elimination of three molecules of water. Thermodynamic studies have revealed that this is often an entropically driven process researchgate.net. The release of water molecules into the bulk solvent leads to an increase in entropy, which can overcome an unfavorable enthalpy change researchgate.netclockss.org. Electron-donating groups on the aryl ring tend to favor boroxine formation, as they can stabilize the resulting boroxine structure researchgate.netclockss.orgclockss.org. Conversely, electron-withdrawing groups can accelerate the hydrolysis of the boroxine back to the boronic acid clockss.org.

The equilibrium between the boronic acid and its corresponding boroxine can be monitored using techniques such as ¹H NMR spectroscopy researchgate.netclockss.orgclockss.org. The gradual conversion of a boronic acid to its boroxine can even occur upon storage at room temperature clockss.org. Recrystallization of the boroxine from water can regenerate the boronic acid, highlighting the reversible nature of this transformation clockss.org.

The following table summarizes the key thermodynamic parameters associated with boroxine formation from arylboronic acids.

| Parameter | Observation | Reference |

|---|---|---|

| Enthalpy (ΔH) | Generally unfavorable (> 0) | researchgate.net |

| Entropy (ΔS) | Generally favorable (> 0) | researchgate.net |

| Driving Force | Entropically driven due to release of water | researchgate.netclockss.org |

| Effect of Electron-Donating Groups | Supports boroxine formation | researchgate.netclockss.orgclockss.org |

| Effect of Electron-Withdrawing Groups | Favors hydrolysis back to boronic acid | clockss.org |

Esterification of boronic acids with diols, such as pinacol, is a common method to protect the boronic acid functionality and to generate more stable and handleable boronate esters. These esters are widely used in cross-coupling reactions.

Computational and Theoretical Investigations

Quantum Chemical Studies (Density Functional Theory, Hartree-Fock methods)

Quantum chemical studies, primarily employing Density Functional Theory (DFT) and to a lesser extent Hartree-Fock (HF) methods, are fundamental to modern chemical research. DFT, particularly with hybrid functionals like B3LYP and B3PW91, has become a standard tool due to its favorable balance of computational cost and accuracy in predicting molecular properties. epstem.netnih.gov These methods are used to solve the Schrödinger equation for a molecule, yielding information about its energy, electron density, and a wide array of derived properties.

The first step in any computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. For 4-(2-Methoxyphenyl)phenylboronic acid, this involves finding the minimum energy arrangement of its atoms, including the rotational orientation (dihedral angles) of the two phenyl rings relative to each other and the conformation of the boronic acid [-B(OH)₂] group.

The boronic acid group itself can exist in different conformations, primarily described as syn or anti arrangements of the hydroxyl groups. For phenylboronic acid, DFT calculations have shown that the syn-anti geometry is the most energetically favorable conformation. ulb.ac.be The planarity of the boronic acid group relative to the phenyl ring is also a key parameter; in many arylboronic acids, the B(OH)₂ group is nearly coplanar with the aromatic ring, though steric hindrance from ortho-substituents can cause it to twist. In 4-(2-Methoxyphenyl)phenylboronic acid, the ortho-methoxy group on one ring would introduce steric and electronic effects influencing the dihedral angle between the two aromatic rings.

Conformational analysis involves calculating the energy for different rotational isomers (rotamers) to identify the global minimum energy structure. This is crucial as the molecular conformation dictates its physical and chemical properties.

Table 1: Representative Calculated Geometric Parameters for Phenylboronic Acid (B3LYP/6-311G level)** (Note: This data is for a related, simpler compound to illustrate typical outputs of DFT calculations.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| B-C | 1.558 | C-C-B | 121.5 |

| B-O1 | 1.375 | O1-B-O2 | 117.3 |

| B-O2 | 1.371 | C-B-O1 | 122.1 |

| O-H | 0.967 | B-O-H | 112.9 |

| C-C (avg) | 1.395 | C-C-C (avg) | 120.0 |

The electronic properties of a molecule are described by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller gap generally implies higher reactivity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for 2-Methoxyphenylboronic acid (Note: This data is for a related compound to illustrate typical computational results.)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.9 |

| HOMO-LUMO Gap (ΔE) | 5.6 |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. Comparing the theoretical and experimental spectra allows for a detailed assignment of vibrational modes to specific atomic motions, such as stretching, bending, and rocking. nih.gov

For 4-(2-Methoxyphenyl)phenylboronic acid, key vibrational modes would include:

O-H stretching of the boronic acid group, typically appearing as a broad band in the high-frequency region of the IR spectrum.

C-H stretching from the aromatic rings.

C=C stretching within the aromatic rings.

B-O stretching and B-C stretching , which are characteristic of the boronic acid functional group.

C-O stretching of the methoxy (B1213986) group.

DFT calculations, after applying a scaling factor to correct for systematic errors, generally show good agreement with experimental data. epstem.net

Table 3: Selected Calculated vs. Experimental Vibrational Frequencies for 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (Note: Data from a complex methoxy-containing molecule illustrating the correlation between calculated and observed spectral data.)

| Assignment | Calculated (B3LYP) (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| C=O Stretch | 1656 | 1657 | 1652 |

| C=C Stretch | 1599 | 1599 | 1600 |

| O-CH₃ Stretch | 1035 | 1036 | - |

| C-H Bend (Aromatic) | 1292 | 1289 | 1290 |

| Source: Adapted from reference nih.gov |

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a powerful tool for predicting the NMR chemical shifts (¹H and ¹³C) of a molecule. epstem.net Theoretical chemical shifts are calculated for a given molecular geometry and then often scaled or correlated with experimental data to improve accuracy.

These predictions are invaluable for several reasons:

They aid in the assignment of complex experimental NMR spectra.

They can help distinguish between different isomers or conformers of a molecule, as the chemical shift of a nucleus is highly sensitive to its local electronic environment.

They provide a means to validate the computationally determined molecular structure by comparing predicted shifts to measured ones.

For 4-(2-Methoxyphenyl)phenylboronic acid, GIAO calculations would predict the distinct chemical shifts for each unique hydrogen and carbon atom, reflecting the electronic effects of the methoxy and boronic acid groups on the biphenyl (B1667301) framework.

Table 4: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) (Note: Data from a methoxy-containing aromatic compound illustrating the utility of GIAO calculations.)

| Carbon Atom | Calculated (B3LYP) (ppm) | Experimental (ppm) |

| C (Carbonyl) | 193.01 | 190.07 |

| C (Aromatic, O-linked) | 166.76 | 159.97 |

| C (Methoxy) | 55.45 | 55.64 |

| Source: Adapted from reference nih.gov |

Molecular Dynamics Simulations of Boronic Acid Systems

While quantum chemical calculations investigate static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and materials over time. youtube.com An MD simulation calculates the forces between atoms and uses Newton's laws of motion to model their movements, providing a "movie" of molecular motion.

For boronic acid systems, MD simulations can be particularly insightful for:

Solvation Studies: Understanding how 4-(2-Methoxyphenyl)phenylboronic acid interacts with solvent molecules, which is crucial for predicting its solubility and reactivity in different media.

Material Properties: Investigating the behavior of this molecule when incorporated into larger systems, such as polymers or self-healing hydrogels. Arylboronic acids are widely used in stimuli-responsive materials due to the dynamic covalent nature of the boronate ester bonds they form with diols. rsc.org MD simulations can model the formation and breaking of these bonds, connecting molecular-level dynamics to macroscopic material properties like self-healing or degradation. rsc.orgrsc.org

Conformational Dynamics: Exploring the flexibility of the molecule, such as the rotation around the biphenyl C-C bond and conformational changes in the boronic acid group in a solution environment.

Mechanistic Pathways Elucidation through Computational Modeling

One of the most powerful applications of computational modeling is the elucidation of reaction mechanisms. Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a vital method for forming C-C bonds. nih.govnih.govacs.org DFT calculations are extensively used to map the potential energy surface of the entire catalytic cycle.

For a reaction involving 4-(2-Methoxyphenyl)phenylboronic acid, computational modeling could elucidate:

The Transmetalation Step: This is the key step where the aryl group is transferred from the boron atom to the palladium catalyst. DFT studies can compare the energetic feasibility of different proposed pathways, such as the "boronate pathway" (where a base activates the boronic acid) and the "oxo-palladium pathway" (where a palladium-hydroxide complex is formed first). acs.orgresearchgate.net

Transition State Analysis: By locating the transition state structures for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination), the activation energy barriers can be calculated. The step with the highest energy barrier is the rate-determining step of the reaction.

Ligand and Substituent Effects: Modeling can predict how changing the phosphine (B1218219) ligands on the palladium catalyst or modifying substituents on the arylboronic acid will affect reaction rates and efficiency. For 4-(2-Methoxyphenyl)phenylboronic acid, calculations could reveal how the ortho-methoxy group influences the kinetics of the transmetalation step through steric or electronic effects.

These computational investigations provide a detailed, atomistic picture of the reaction mechanism that is often inaccessible through experimental means alone, guiding the development of more efficient and selective catalytic systems. nih.govacs.org

Transition State Analysis

Transition state analysis is a cornerstone of computational chemistry, used to identify the highest energy point along a reaction coordinate, known as the transition state. The structure and energy of this transient species determine the activation energy and, consequently, the rate of a chemical reaction. For reactions involving arylboronic acids, such as the Suzuki-Miyaura cross-coupling, DFT calculations have been employed to elucidate the intricate mechanisms, including oxidative addition, transmetalation, and reductive elimination. rsc.org

Computational studies on palladium-catalyzed cross-coupling reactions have evaluated various intermediates. nih.gov For instance, in phosphine-ligated systems, DFT has been used to predict the existence of pre-transmetalation intermediates and the operative reaction pathways. nih.gov The displacement of a halide from an oxidative addition product by a trihydroxyboronate has been computationally shown to be a viable pathway for forming crucial Pd-O-B linkages. nih.gov The steric and electronic properties of ligands, such as phosphines, have a significant impact on the transmetalation event, with steric parameters often being more influential. nih.gov

While specific transition state analyses for reactions involving 4-(2-Methoxyphenyl)phenylboronic acid are not extensively detailed in the literature, the principles derived from studies of similar arylboronic acids are applicable. The methoxy substituent at the ortho position of one phenyl ring introduces specific steric and electronic effects that would influence the geometry and energy of transition states in its reactions. For example, in a Suzuki-Miyaura coupling, the methoxy group could interact with the metal center or its ligands during the transmetalation step, potentially altering the activation barrier compared to a simpler phenylboronic acid.

A comparative DFT modeling study on the Suzuki-Miyaura reactions of bromo- and phenyl-containing intermediates provided insights into the relative energetics and activation barriers of elementary steps, helping to rationalize observed product distributions. mdpi.com Such studies underscore the power of transition state analysis in understanding reaction selectivity and mechanism.

Energy Profiles of Reaction Pathways

An energy profile, or reaction coordinate diagram, maps the potential energy of a system as it transforms from reactants to products. wikipedia.orgsavemyexams.com These profiles visualize the energy of reactants, products, intermediates, and transition states, providing a comprehensive picture of a reaction's thermodynamics and kinetics. chemguide.co.uksavemyexams.com The highest peak on the profile corresponds to the rate-determining step of the reaction. nih.gov

For reactions involving boronic acids, computational methods are used to construct these energy profiles. For example, DFT calculations have been used to map out the potential energy surface for the Suzuki-Miyaura reaction. mdpi.com These models can compare different potential pathways, such as those involving different ligands or bases, to predict which is most favorable. rsc.orgnih.gov

A DFT-modeled chart of possible pathways for sequential Suzuki-Miyaura coupling reactions reveals the relative energetics (ΔE) and activation barriers (ΔE#) for the elementary steps. mdpi.com This allows for a detailed mechanistic understanding, explaining, for instance, the specific role of different organic moieties in the reaction outcomes. mdpi.com

The table below presents illustrative energy data for key steps in a generic, computationally modeled Suzuki-Miyaura reaction pathway, based on values reported in DFT studies of similar systems. mdpi.com

| Reaction Step | Description | Relative Energy (ΔE, kcal/mol) | Activation Barrier (ΔE#, kcal/mol) |

|---|---|---|---|

| Oxidative Addition | Palladium(0) complex reacts with an aryl halide. | -5.0 | 15.0 |

| Transmetalation | The aryl group is transferred from the boronic acid to the palladium center. | -10.2 | 18.5 |

| Reductive Elimination | The coupled product is formed, regenerating the palladium(0) catalyst. | -25.0 | 12.3 |

This table contains representative data for a generic Suzuki-Miyaura reaction to illustrate the concept of an energy profile. The values are based on computational studies of similar reactions and are not specific to 4-(2-Methoxyphenyl)phenylboronic acid.

Computational Design and Prediction of Novel Boronic Acid Catalysts

The computational design and prediction of new catalysts is a rapidly advancing field that aims to replace or accelerate traditional trial-and-error discovery methods. nih.gov For boronic acids, computational approaches are being developed to predict their reactivity and guide the synthesis of novel catalysts with enhanced activity and selectivity. nih.govmdpi.com

One significant application is the in silico prediction of reaction rates. Algorithms combining mechanistic models with DFT calculations have been developed to predict the rate of side reactions like protodeboronation for a wide range of boronic acids. nih.govacs.orgacs.org By calculating characteristic energy differences for various mechanistic pathways, these models can forecast the stability of a given boronic acid under specific reaction conditions (e.g., pH), aiding chemists in reaction planning. nih.govacs.org

Computational methods are also crucial in designing novel catalyst structures. researchgate.net DFT can be used to screen libraries of potential boronic acid catalysts for desired properties. For example, theoretical methods can model how structural modifications—such as changing substituent groups on the phenyl ring—affect the electronic structure and, consequently, the catalytic activity. researchgate.net This allows for the rational design of catalysts tailored for specific transformations, such as activating carboxylic acids or alcohols. rsc.org The combination of computational chemistry and catalysis provides an insightful approach to predict and design a catalyst, its function, and the outcome of the catalytic chemical reaction. mdpi.com

Furthermore, computational quantum mechanical techniques are used to predict binding free energies between boronic acid-based ligands and proteins, which is essential for designing inhibitors and other bioactive molecules. biorxiv.org By analyzing interactions within a binding pocket, researchers can identify which structural features of a boronic acid derivative lead to the highest affinity and selectivity, guiding the synthesis of more potent compounds. biorxiv.org

Applications in Organic Synthesis and Beyond Methodology Development

Catalysis in Complex Molecule Synthesis

4-(2-Methoxyphenyl)phenylboronic acid serves as a key building block in palladium- and copper-catalyzed reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of a wide array of complex organic molecules.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of biaryl and heterobiaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. nih.govchemrevlett.comtcichemicals.com In these reactions, 4-(2-Methoxyphenyl)phenylboronic acid can be coupled with various aryl and heteroaryl halides or triflates in the presence of a palladium catalyst and a base.

While specific studies detailing the use of 4-(2-Methoxyphenyl)phenylboronic acid are not extensively documented in publicly available literature, the reactivity of closely related compounds such as 4-methoxyphenylboronic acid is well-established. For instance, in the synthesis of 4,4'-dimethoxy-1,1'-biphenyl, 4-bromoanisole (B123540) is coupled with 4-methoxyphenylboronic acid. The reaction conditions for such transformations are often optimized to achieve high yields. A typical procedure might involve a palladium catalyst like Pd(OAc)2 with a phosphine (B1218219) ligand, a base such as K2CO3, and an aqueous-organic solvent system. nih.gov The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.

The synthesis of heterobiaryls follows a similar pathway. For example, the coupling of heteroaryl bromides with arylboronic acids is a common strategy. While a specific reaction with 4-(2-Methoxyphenyl)phenylboronic acid is not cited, the general methodology allows for the formation of a wide range of heterobiaryl compounds. nih.gov

Below is a representative table of Suzuki-Miyaura coupling reactions with analogous arylboronic acids, illustrating the general conditions and outcomes.

| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Product | Yield (%) |

| 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(OAc)2 / PPh3 | K2CO3 | Toluene/Water | 4,4'-Dimethoxybiphenyl | >95 |

| 4-Bromobenzaldehyde | Phenylboronic acid | PdNP@PPh2-SiO2 | K2CO3 | Ethanol/Water | 4-Formylbiphenyl | 98 researchgate.net |

| 2-Bromopyridine | Phenylboronic acid | p(HEMA)-Pd(II) | Na2CO3 | Water | 2-Phenylpyridine | 95 researchgate.net |

This table presents data for analogous reactions to illustrate the utility of the Suzuki-Miyaura coupling.

Arylboronic acids are versatile reagents for the synthesis of a variety of nitrogen-containing heterocycles, which are important pharmacophores.

Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for synthesizing 1,2,3-triazoles. nih.govbeilstein-journals.orgmdpi.comnih.gov While direct use of 4-(2-Methoxyphenyl)phenylboronic acid in a three-component reaction with an azide (B81097) and an alkyne is a developing area, arylboronic acids can be converted to aryl azides, which then participate in cycloaddition reactions. nih.gov Alternatively, a copper-catalyzed oxidative interrupted click reaction between terminal alkynes, organic azides, and arylboronic acids has been developed for the synthesis of 5-aryl-1,4-disubstituted 1,2,3-triazoles. researchgate.netccspublishing.org.cn In a related reaction, phenylboronic acid is used to generate Cu(I) in situ from copper(II) sulfate, which then catalyzes the cycloaddition of terminal acetylenes and alkyl azides to form 1,4-disubstituted-1,2,3-triazoles. scielo.org.mx

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized through various methods involving arylboronic acids. One approach is the Suzuki cross-coupling of a halogenated pyrazole core with an arylboronic acid. ccspublishing.org.cn For instance, 4-bromopyrazoles can be coupled with various arylboronic acids under microwave irradiation to afford 4-arylpyrazoles in high yields. Another strategy involves the reaction of chromones with arylboronic acids, followed by treatment with hydrazine (B178648) hydrate (B1144303) to yield 3,4-diarylpyrazoles. scielo.org.mxnih.gov The Chan-Lam coupling reaction also provides a route to N-aryl pyrazoles by reacting a pyrazole with an arylboronic acid in the presence of a copper catalyst. researchgate.net

Pyridines: The synthesis of aryl-substituted pyridines can be effectively achieved through the Suzuki-Miyaura cross-coupling reaction. nih.gov This involves the reaction of a halogenated pyridine (B92270) derivative with an arylboronic acid in the presence of a palladium catalyst. For example, 2-chloropyridine (B119429) or 3-bromopyridine (B30812) can be coupled with various arylboronic acids to produce the corresponding 2-arylpyridines and 3-arylpyridines. nih.gov

Indazoles: Functionalized indazoles can be prepared using arylboronic acids through palladium-catalyzed cross-coupling reactions. nih.gov A common strategy involves the Suzuki-Miyaura coupling of a haloindazole, such as 3-iodo-N-Boc-indazole, with an arylboronic acid. nih.gov This reaction is often performed under microwave irradiation to achieve high yields and can be followed by deprotection and further N-arylation to produce 1,3-diarylindazoles. beilstein-journals.org Another approach involves the copper-catalyzed reaction of 2-formylphenylboronic acids with diazodicarboxylates, followed by cyclization to form the indazole ring. rsc.orgnih.govrsc.orgresearchgate.net

Palladium-catalyzed carbonylative cross-coupling reactions represent a powerful tool for the synthesis of ketones, wherein a carbonyl group is inserted between two coupling partners. rsc.org The carbonylative Suzuki-Miyaura coupling allows for the synthesis of biaryl ketones from arylboronic acids and aryl halides under a carbon monoxide atmosphere. researchgate.netscirp.org

While specific examples employing 4-(2-Methoxyphenyl)phenylboronic acid are not readily found in the surveyed literature, the general applicability of this reaction to a wide range of arylboronic acids suggests its potential in this context. rsc.org The reaction typically involves a palladium catalyst, a ligand, a base, and a source of carbon monoxide, which can be gaseous CO or a CO-releasing molecule. This methodology provides a direct route to unsymmetrical biaryl ketones, which are valuable intermediates in organic synthesis. rsc.org

Arylboronic acids play a significant role in asymmetric catalysis, particularly in palladium-catalyzed asymmetric conjugate additions to α,β-unsaturated carbonyl compounds. chemrevlett.comresearchgate.net These reactions lead to the formation of chiral β-aryl ketones, which are important building blocks in medicinal chemistry. The enantioselectivity of these transformations is typically controlled by a chiral ligand coordinated to the palladium center.

Although specific studies detailing the use of 4-(2-Methoxyphenyl)phenylboronic acid in such reactions are scarce, the methodology has been successfully applied to a variety of other arylboronic acids. uniroma1.itnih.gov The reaction mechanism is believed to involve the formation of an arylpalladium species, which then undergoes conjugate addition to the enone. The stereochemical outcome is determined by the facial selectivity of this addition, which is influenced by the chiral ligand. masterorganicchemistry.com

Role in Supramolecular Chemistry and Molecular Recognition

The boronic acid functional group is a versatile tool in supramolecular chemistry due to its ability to form both covalent and non-covalent interactions. researchgate.netamanote.com This dual reactivity allows for the construction of complex, self-assembled architectures with potential applications in molecular recognition and sensing. nih.govchim.itresearchgate.netnih.gov

The boronic acid moiety, -B(OH)2, is an excellent hydrogen bond donor and can also act as an acceptor, similar to a carboxylic acid. st-andrews.ac.ukmdpi.comrsc.org This allows for the formation of robust and directional hydrogen bonds, which are key to the self-assembly of boronic acid-containing molecules in the solid state.

While the crystal structure of 4-(2-Methoxyphenyl)phenylboronic acid is not available in the searched literature, studies on analogous compounds provide insight into the likely hydrogen bonding patterns. For example, the crystal structure of 4-(methoxycarbonyl)phenylboronic acid reveals that the molecules form inversion dimers through pairs of O-H···O hydrogen bonds between the boronic acid groups. nih.govresearchgate.netnih.govamanote.com These dimers are further connected into sheets through hydrogen bonds involving the boronic acid OH groups and the carbonyl oxygen atoms. nih.govresearchgate.netnih.gov

Boronate Ester Formation in Reversible Covalent Chemistry

The formation of boronate esters through the reversible covalent reaction between boronic acids and diols is a cornerstone of dynamic covalent chemistry. This equilibrium is highly sensitive to pH, a characteristic that allows for the dynamic assembly and disassembly of supramolecular structures. The reactivity of the boronic acid is significantly influenced by the electronic nature of substituents on the phenyl ring. For instance, electron-withdrawing groups can lower the pKa of the boronic acid, facilitating the formation of the boronate anion and subsequent esterification at or near physiological pH.

While specific studies detailing the kinetics and thermodynamics of boronate ester formation with 4-(2-Methoxyphenyl)phenylboronic acid are not extensively documented in the reviewed literature, general principles of boronic acid chemistry suggest that the methoxy (B1213986) group at the ortho position can influence reactivity. The oxygen atom of the methoxy group could potentially interact with the boron center, thereby affecting its Lewis acidity and, consequently, the equilibrium of boronate ester formation. The stability of the resulting boronate ester can also be influenced by steric and electronic factors imparted by the ortho-substituent. Further research is needed to fully elucidate the specific role of the 2-methoxy group in modulating the dynamics of boronate ester exchange in reversible covalent systems.

Design of Dynamic Covalent Networks and Hydrogels

Dynamic covalent networks and hydrogels based on boronate ester cross-links have garnered significant attention for their applications in self-healing materials, responsive drug delivery systems, and tissue engineering. rsc.orgnih.govresearchgate.netresearchgate.netmdpi.comnih.govrsc.orgresearchgate.netmdpi.comnih.govrsc.org The reversible nature of the boronate ester bond allows these materials to adapt to environmental stimuli, such as changes in pH or the presence of competing diols. rsc.orgresearchgate.netnih.govrsc.orgmdpi.comnih.gov

The incorporation of 4-(2-Methoxyphenyl)phenylboronic acid as a cross-linking agent in such networks could offer unique properties. The ortho-methoxy group may influence the mechanical and responsive properties of the resulting hydrogels. For example, it could affect the kinetics of self-healing by modulating the rate of boronate ester exchange. rsc.orgresearchgate.netnih.govillinois.edu The hydrophobicity and steric bulk of the methoxy group might also impact the swelling behavior and the diffusion of guest molecules within the hydrogel matrix. While the potential is evident, specific examples of dynamic covalent networks or hydrogels constructed using 4-(2-Methoxyphenyl)phenylboronic acid are not prominently featured in the available literature, indicating an area ripe for further investigation.

Advanced Materials and Polymer Science (as precursors or building blocks)

Synthesis of Conjugated Polymers and Oligomers

4-(2-Methoxyphenyl)phenylboronic acid serves as a valuable building block in the synthesis of conjugated polymers and oligomers, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. nih.govresearchgate.netacs.orgmdpi.comresearchgate.net This reaction enables the formation of carbon-carbon bonds between the boronic acid and various aryl halides, leading to the construction of extended π-conjugated systems.

A key aspect of using ortho-substituted phenylboronic acids, such as 4-(2-Methoxyphenyl)phenylboronic acid, is the potential for atropisomerism in the resulting biaryl products. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In the case of Suzuki-Miyaura reactions involving ortho-substituted reactants, the steric hindrance introduced by the substituents can lead to the formation of stable, separable atropisomeric products. nih.gov

Research on the Suzuki-Miyaura reaction between ortho-substituted phenylboronic acids and aryl halides has shown that the nature of the ortho-substituent can influence the regioselectivity and atropselectivity of the reaction. For ortho-methoxyphenylboronic acid, it has been suggested that the oxygen atom can chelate to the metal center in the transition state, which can affect the reaction outcome compared to non-chelating ortho-substituents. nih.gov This property can be exploited to control the three-dimensional structure of the resulting polymers and oligomers, which in turn influences their electronic and photophysical properties.

Organic Electronic Materials Precursors

The biaryl and oligoaryl structures accessible through reactions of 4-(2-Methoxyphenyl)phenylboronic acid are fundamental components of various organic electronic materials. These materials are utilized in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govresearchgate.netresearchgate.netmdpi.comnitrkl.ac.inresearchgate.netnih.govrsc.orgmdpi.comchemborun.comnih.govfrontiersin.org

While direct applications of 4-(2-Methoxyphenyl)phenylboronic acid as a precursor for commercially available organic electronic materials are not widely reported, its potential is significant. The introduction of a 2-methoxy-substituted phenyl group into a conjugated system can modulate key properties such as:

Solubility: The methoxy group can enhance the solubility of the resulting materials in common organic solvents, which is crucial for solution-based processing techniques used in the fabrication of large-area electronic devices.

Molecular Packing: The non-planar conformation that can be induced by the ortho-methoxy group can influence the solid-state packing of the molecules, which has a direct impact on charge transport properties.

Electronic Properties: The electron-donating nature of the methoxy group can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, allowing for the tuning of its electronic and optical properties, such as the emission color in OLEDs. researchgate.netresearchgate.netnitrkl.ac.innih.govfrontiersin.org

For instance, biaryl structures containing methoxy groups are often found in hole transport materials (HTMs) used in perovskite solar cells, where they contribute to efficient charge extraction and transport. researchgate.netnih.govmdpi.comchemborun.com The synthesis of novel conjugated materials derived from 4-(2-Methoxyphenyl)phenylboronic acid could lead to the development of new organic semiconductors with tailored properties for specific electronic applications.

Analytical Methodologies for Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 4-(2-Methoxyphenyl)phenylboronic acid and its derivatives, as well as for studying the mechanisms of reactions in which it participates. nih.govnih.govnih.govnih.govmdpi.comrsc.orgchemicalbook.comnih.gov

Structural Elucidation:

¹H NMR: Provides information about the number, connectivity, and chemical environment of protons in the molecule. The aromatic protons of the two phenyl rings and the protons of the methoxy group in 4-(2-Methoxyphenyl)phenylboronic acid will exhibit characteristic chemical shifts and coupling patterns that allow for unambiguous structural confirmation.

¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule.

¹¹B NMR: Is particularly useful for studying boronic acids and their derivatives. The chemical shift of the boron nucleus is sensitive to its coordination environment (trigonal planar vs. tetrahedral), providing insights into boronate ester formation and other interactions at the boron center. nih.gov

Mechanistic Studies:

NMR spectroscopy is a powerful technique for probing reaction mechanisms in situ. For reactions involving 4-(2-Methoxyphenyl)phenylboronic acid, such as the Suzuki-Miyaura coupling, NMR can be used to:

Monitor Reaction Kinetics: By acquiring spectra at different time points, the concentrations of reactants, intermediates, and products can be determined, allowing for the elucidation of rate laws and reaction orders.

Identify Intermediates: In some cases, reactive intermediates can be observed and characterized by NMR, providing direct evidence for a proposed reaction pathway.

Study Atropisomerism: For reactions that produce atropisomers, variable-temperature NMR (VT-NMR) can be used to study the rotational barrier around the biaryl single bond. Furthermore, chiral NMR spectroscopy, using chiral solvating agents, can be employed to distinguish between enantiomers of atropisomeric products. nih.govnih.gov

For example, in the study of Suzuki-Miyaura reactions with ortho-substituted phenylboronic acids, ¹H NMR and high-temperature NMR have been used to determine the rotational barriers in the resulting atropisomeric arylpyridines. nih.gov Such studies are crucial for understanding and controlling the stereochemical outcome of these important synthetic transformations.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules by probing their vibrational modes. For 4-(2-Methoxyphenyl)phenylboronic acid, these methods would provide a characteristic "fingerprint," allowing for its identification and the confirmation of specific functional groups.

Key vibrational modes expected in the spectra would include:

O-H Stretching: The boronic acid functional group, -B(OH)₂, would exhibit broad O-H stretching bands in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. These bands are often broad due to hydrogen bonding, which can occur intermolecularly to form dimers or oligomers in the solid state.

B-O Stretching: The boron-oxygen single bond stretching vibrations are expected to appear in the 1300-1400 cm⁻¹ region of the IR spectrum.

C-O Stretching: The methoxy group (-OCH₃) would show a characteristic C-O stretching vibration, typically a strong band around 1240-1260 cm⁻¹ for aryl ethers.

Aromatic C-H and C=C Stretching: Vibrations corresponding to the two phenyl rings would be present. Aromatic C-H stretching modes typically appear just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ range.

Out-of-Plane (OOP) Bending: The substitution patterns on the phenyl rings would give rise to specific C-H OOP bending bands in the 690-900 cm⁻¹ region, which can help confirm the positions of the substituents.

While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Therefore, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the B-O bonds, complementing the information obtained from IR spectroscopy.

Table 1: Expected Vibrational Modes for 4-(2-Methoxyphenyl)phenylboronic acid

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| O-H Stretch | Boronic acid (-B(OH)₂) | 3200 - 3600 | Broad, Strong (IR) |

| Aromatic C-H Stretch | Phenyl rings | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | Methoxy (-OCH₃) | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | Phenyl rings | 1450 - 1600 | Variable |

| B-O Stretch | Boronic acid (-B(OH)₂) | 1300 - 1400 | Strong (IR) |

| C-O Stretch | Aryl Ether | 1240 - 1260 | Strong (IR) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For 4-(2-Methoxyphenyl)phenylboronic acid (C₁₃H₁₃BO₃), the exact molecular weight is 228.0903 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this mass with high precision, thereby verifying the molecular formula.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) could be employed. Under ESI conditions, the deprotonated molecule [M-H]⁻ would likely be observed in negative ion mode. Analysis in positive ion mode might show adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

The fragmentation pattern in mass spectrometry provides valuable structural information. Common fragmentation pathways for phenylboronic acids involve the loss of water (H₂O) from the boronic acid moiety. For 4-(2-Methoxyphenyl)phenylboronic acid, key fragmentation events would likely include:

Loss of one or two molecules of water from the parent ion.

Cleavage of the C-B bond, leading to fragments corresponding to the biphenyl (B1667301) ether cation or radical.

Fragmentation of the methoxy group, such as the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Formation of boron-containing ions like BO⁻ and BO₂⁻ under certain conditions.

Table 2: Predicted Mass Spectrometry Data for 4-(2-Methoxyphenyl)phenylboronic acid

| Ion/Fragment | Formula | Predicted m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M]⁺• | C₁₃H₁₃BO₃ | 228.09 | Molecular Ion |

| [M-H₂O]⁺• | C₁₃H₁₁BO₂ | 210.08 | Loss of water |

| [M-2H₂O]⁺• | C₁₃H₉BO | 192.07 | Loss of two water molecules (boroxine formation) |

| [M-CH₃]⁺ | C₁₂H₁₀BO₃ | 213.07 | Loss of methyl radical |

| [C₁₂H₉O]⁺ | C₁₂H₉O | 169.07 | Biphenyl ether fragment after C-B cleavage |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. A single-crystal X-ray diffraction study of 4-(2-Methoxyphenyl)phenylboronic acid would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles.

Key structural features that would be elucidated include:

Molecular Conformation: The dihedral angle between the two phenyl rings would be determined, revealing the degree of twist in the biphenyl core. This angle is influenced by steric hindrance from the ortho-methoxy group.

Boronic Acid Geometry: The geometry around the boron atom would be confirmed, typically being trigonal planar. The B-O and B-C bond lengths would be measured precisely.

Intermolecular Interactions: The crystal packing would be revealed, highlighting intermolecular forces such as hydrogen bonds. The -B(OH)₂ groups are strong hydrogen bond donors and acceptors and typically form dimeric structures or extended networks in the crystal lattice.

Unit Cell Parameters: The dimensions of the unit cell (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic) would be determined.

Although a crystal structure for the exact 2-methoxy isomer is not readily found, related structures of other substituted phenylboronic acids have been extensively studied, consistently showing strong hydrogen-bonded dimer formation in the solid state.

Gas Chromatography (GC) for Reaction Progress and Yield Determination

Gas chromatography is a technique used to separate and analyze volatile compounds. Due to the low volatility and polar nature of boronic acids, they are not typically analyzed directly by GC. They often require derivatization to convert the polar -B(OH)₂ group into a more volatile and thermally stable functional group, such as a boronate ester.

For monitoring the progress of a reaction that synthesizes or consumes 4-(2-Methoxyphenyl)phenylboronic acid, a derivatization step would be necessary. A common method is reaction with a diol, like pinacol (B44631), to form a stable cyclic boronate ester. This derivative would be amenable to GC analysis.

Alternatively, GC can be used to monitor the consumption of volatile starting materials or the formation of volatile products in a reaction involving the title compound. For instance, in a Suzuki-Miyaura coupling reaction, GC could be used to track the disappearance of the aryl halide reactant or the appearance of the coupled product, thereby indirectly determining the reaction's progress and yield. However, direct analysis and quantitation of the boronic acid itself would typically be performed using liquid chromatography (LC) techniques.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for 4-(2-Methoxyphenyl)phenylboronic Acid Transformations

The Suzuki-Miyaura coupling, while highly effective, continues to be an area of intense research to improve catalyst efficiency, broaden substrate scope, and enhance reaction conditions. mdpi.com Future developments applicable to 4-(2-Methoxyphenyl)phenylboronic acid will likely focus on novel palladium-based and alternative metal catalyst systems.

Researchers are actively designing more robust ligands for palladium catalysts to improve stability and turnover numbers. nih.gov This includes the development of advanced N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands that can facilitate reactions with sterically hindered or electronically challenging substrates. rsc.org For a molecule like 4-(2-Methoxyphenyl)phenylboronic acid, where the ortho-methoxy group can influence the electronic and steric environment of the reaction center, catalysts with high efficacy are crucial. Furthermore, palladium complexes supported on materials like graphene oxide or metal-organic frameworks (MOFs) are being explored to create heterogeneous catalysts. mdpi.comnih.gov These systems offer the significant advantage of easy separation and recyclability, contributing to more sustainable chemical processes. mdpi.com

Beyond palladium, research into catalysts based on more abundant and less expensive metals like nickel and copper is a key trend. beilstein-journals.org While palladium remains the most versatile metal for these couplings, the development of efficient nickel or copper-based systems would provide more cost-effective and sustainable alternatives for the transformation of arylboronic acids.

Table 1: Emerging Catalytic Systems for Arylboronic Acid Transformations

| Catalyst Type | Key Features | Potential Advantage for 4-(2-Methoxyphenyl)phenylboronic acid |

| Advanced Pd-Ligand Complexes | N-heterocyclic carbenes (NHCs), bulky phosphines. rsc.org | Improved efficiency and yield with sterically demanding substrates. |

| Heterogeneous Pd Catalysts | Pd nanoparticles on supports (e.g., graphene, MOFs). mdpi.comnih.gov | Enhanced catalyst recyclability and simplified product purification. mdpi.com |

| Alternative Metal Catalysts | Nickel, Copper, and Iron-based systems. beilstein-journals.org | Lower cost and increased sustainability of the coupling reaction. |

Expanding Substrate Scope and Reaction Diversity with 4-(2-Methoxyphenyl)phenylboronic Acid

While the Suzuki-Miyaura reaction is the hallmark application of arylboronic acids, their synthetic utility is not limited to C-C bond formation. An emerging area of research is the use of boronic acids in other types of cross-coupling reactions to form carbon-heteroatom bonds. This includes Chan-Lam coupling for C-N and C-O bond formation, which opens pathways to amines and ethers, respectively. acs.org Applying these methods to 4-(2-Methoxyphenyl)phenylboronic acid would significantly expand its utility in synthesizing complex molecules.

Furthermore, research is ongoing to broaden the scope of coupling partners. Traditionally, aryl halides have been the primary substrates. sigmaaldrich.com However, new protocols are being developed to enable coupling with other electrophiles such as acyl chlorides to generate ketones, or even through the activation of C-H bonds, which represents a more atom-economical approach. mdpi.comrsc.org The ability to use 4-(2-Methoxyphenyl)phenylboronic acid in these diverse reaction manifolds would provide access to a wider range of complex biaryl structures. There is also growing interest in using arylboronic acids as precursors for aryl radicals, which can participate in novel reaction pathways beyond traditional organometallic cycles. rsc.org

Table 2: Expanded Reaction Types for Arylboronic Acids

| Reaction Type | Bond Formed | Description |

| Chan-Lam Coupling | C-N, C-O | Copper-catalyzed formation of carbon-nitrogen or carbon-oxygen bonds. acs.org |

| Coupling with Acyl Derivatives | C-C (ketone) | Palladium-catalyzed reaction with acyl chlorides to form aryl ketones. mdpi.com |

| C-H Activation Coupling | C-C | Direct coupling with C-H bonds, avoiding the need for pre-functionalized substrates. |

| Radical-Mediated Reactions | C-C, C-S | Generation of aryl radicals from boronic acids for novel transformations. rsc.orgacs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The fine chemical and pharmaceutical industries are increasingly adopting continuous flow chemistry and automated synthesis to improve efficiency, safety, and reproducibility. nih.gov Integrating the transformations of 4-(2-Methoxyphenyl)phenylboronic acid into these platforms is a significant future direction. Flow chemistry offers superior control over reaction parameters like temperature and mixing, often leading to higher yields and shorter reaction times compared to batch processes. nih.gov

Automated platforms, which combine flow reactors with robotic liquid handlers and real-time analysis, can rapidly screen and optimize reaction conditions. rsc.org Such systems can explore a wide range of catalysts, solvents, and bases to find the optimal conditions for the Suzuki-Miyaura coupling of 4-(2-Methoxyphenyl)phenylboronic acid with various partners. This high-throughput experimentation accelerates the discovery of new synthetic routes and facilitates the rapid production of libraries of compounds for drug discovery or materials science. nih.govbeilstein-journals.org The development of robust, digitally transferable protocols for reactions involving this compound would allow for its seamless integration into these modern synthesis workflows.

Application in Bio-inspired and Green Chemistry Principles

The principles of green chemistry are increasingly influencing the design of synthetic reactions. researchgate.net For transformations involving 4-(2-Methoxyphenyl)phenylboronic acid, this translates to the development of more environmentally benign processes. A major focus is the replacement of traditional organic solvents with greener alternatives. Water is a particularly attractive medium for Suzuki-Miyaura reactions due to its low cost, non-toxicity, and non-flammability. rsc.org Research into surfactant technology to create micelles that act as "nanoreactors" in water is enabling efficient coupling of hydrophobic substrates. rsc.org